molecular formula C28H31ClF3N5O7 B15136314 CC-885-CH2-Peg1-NH-CH3 (tfa)

CC-885-CH2-Peg1-NH-CH3 (tfa)

Cat. No.: B15136314
M. Wt: 642.0 g/mol
InChI Key: JRCPXAAEUKDZAN-UHFFFAOYSA-N
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Description

CC-885-CH2-Peg1-NH-CH3 (TFA) is a trifluoroacetic acid (TFA) salt form of a neoDegrader compound designed for synthesizing Antibody neoDegrader Conjugates (AnDCs) . Its structure includes:

  • A PEG1 linker (ethylene glycol unit) for modulating solubility and pharmacokinetics.
  • A CH2-NH-CH3 group, likely serving as a spacer or functional handle for conjugation to antibodies.
  • The TFA counterion, which enhances solubility and facilitates purification in synthetic processes.

This compound is used in targeted protein degradation (TPD) strategies, leveraging the PROTAC (Proteolysis-Targeting Chimera) mechanism. It typically combines an E3 ligase-binding moiety, a linker, and a target-binding warhead to induce ubiquitination and proteasomal degradation of specific proteins .

Properties

Molecular Formula

C28H31ClF3N5O7

Molecular Weight

642.0 g/mol

IUPAC Name

1-[3-chloro-4-[2-[2-(methylamino)ethoxy]ethyl]phenyl]-3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]urea;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C26H30ClN5O5.C2HF3O2/c1-28-9-11-37-10-8-17-3-4-19(13-21(17)27)30-26(36)29-14-16-2-5-20-18(12-16)15-32(25(20)35)22-6-7-23(33)31-24(22)34;3-2(4,5)1(6)7/h2-5,12-13,22,28H,6-11,14-15H2,1H3,(H2,29,30,36)(H,31,33,34);(H,6,7)

InChI Key

JRCPXAAEUKDZAN-UHFFFAOYSA-N

Canonical SMILES

CNCCOCCC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O)Cl.C(=O)(C(F)(F)F)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

CC-885-CH2-Peg1-NH-CH3 (tfa) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. These products are typically intermediates or final compounds used in further research and development .

Comparison with Similar Compounds

Key Observations:

Linker Design: CC-885-CH2-Peg1-NH-CH3 (TFA) employs a short PEG1 linker, optimizing steric flexibility while maintaining proximity between the antibody and degradation module. In contrast, Amino-PEG4-(CH2)3CO2H uses a longer PEG4 linker, which may improve solubility but reduce target-binding efficiency . Thalidomide-NH-(CH2)2-NH2 (TFA) uses a non-PEG alkyl spacer, prioritizing rigidity for cereblon binding .

Functional Moieties: The TFA salt in CC-885 and Thalidomide derivatives enhances aqueous solubility, critical for in vivo applications. Amino-PEG4-(CH2)3CO2H relies on a terminal carboxylic acid for conjugation . Ethyl (4-methyl-1-piperazinyl)acetate lacks a PEG linker, making it more suitable for small-molecule drug synthesis than TPD .

Thalidomide derivatives are well-characterized for cereblon binding but may exhibit off-target effects due to broader E3 ligase engagement .

Synthetic Accessibility :

  • CC-885’s synthesis likely involves coupling a PEGylated amine to a warhead (e.g., CC-885), similar to methods described for CAS 40004-08-8 , which achieved 60% yield using K2CO3 in THF/acetone .

Research Findings and Challenges

Critical Insights:

  • PROTAC Efficiency : Shorter linkers (e.g., PEG1) may enhance ternary complex formation between the target protein and E3 ligase, as seen in CC-885 derivatives .
  • Solubility vs. Stability : TFA salts improve solubility but may require additional formulation steps to prevent aggregation in biological media .

Limitations:

  • Limited public data on CC-885-CH2-Peg1-NH-CH3 (TFA)’s degradation efficiency, toxicity, or in vivo stability.
  • Most analogs (e.g., Thalidomide derivatives) lack direct head-to-head comparisons with CC-885-based AnDCs .

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